6-Pyrimidinethiol, 2-amino-4-methyl-5-iodo-
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Overview
Description
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol is a heterocyclic compound with the molecular formula C₅H₆IN₃S It is characterized by the presence of an amino group, a methyl group, an iodine atom, and a thiol group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol typically involves the iodination of 2-Amino-4-methyl-6-pyrimidinethiol. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrimidine ring. Common reagents used in this process include iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods
Industrial production of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol may involve large-scale iodination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, with considerations for safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of a suitable base.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Deiodinated pyrimidinethiol derivatives.
Substitution: Various substituted pyrimidinethiol compounds depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-methyl-5-iodo-6-pyrimidinethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methyl-5-nitropyridine: Similar structure but with a nitro group instead of an iodine atom.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains a bromine atom and an additional methyl group.
2-Amino-4-hydroxy-6-methylpyrimidine: Features a hydroxyl group instead of a thiol group.
Uniqueness
2-Amino-4-methyl-5-iodo-6-pyrimidinethiol is unique due to the presence of both an iodine atom and a thiol group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
63732-01-4 |
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Molecular Formula |
C5H6IN3S |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
2-amino-5-iodo-6-methyl-1H-pyrimidine-4-thione |
InChI |
InChI=1S/C5H6IN3S/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10) |
InChI Key |
QXDXJQCESHNQNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)N)I |
Origin of Product |
United States |
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